BenchChemオンラインストアへようこそ!

6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Physicochemical profiling ADME prediction

6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-73-5) is a heterobicyclic building block comprising a 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 2-methylcyclopropyl group. This scaffold belongs to the triazolopyridazine class, which is extensively validated as a privileged structure for ATP-competitive kinase inhibition, particularly against c-Met, LRRK2, and Pim kinases.

Molecular Formula C9H9ClN4
Molecular Weight 208.65
CAS No. 1094292-73-5
Cat. No. B2732735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine
CAS1094292-73-5
Molecular FormulaC9H9ClN4
Molecular Weight208.65
Structural Identifiers
SMILESCC1CC1C2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C9H9ClN4/c1-5-4-6(5)9-12-11-8-3-2-7(10)13-14(8)9/h2-3,5-6H,4H2,1H3
InChIKeyWQUSSIHFEIQPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-73-5): A Key Intermediate for Selective Kinase Probe Synthesis & Scaffold Optimization


6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-73-5) is a heterobicyclic building block comprising a 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core substituted at the 3-position with a 2-methylcyclopropyl group [1]. This scaffold belongs to the triazolopyridazine class, which is extensively validated as a privileged structure for ATP-competitive kinase inhibition, particularly against c-Met, LRRK2, and Pim kinases [2]. The compound serves primarily as a versatile late-stage intermediate, where the 6-chloro handle enables further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling to access diverse compound libraries for medicinal chemistry and chemical biology applications [3].

Why Generic Substitution Fails for 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-73-5)


While the triazolopyridazine scaffold is shared across many kinase inhibitors, the specific substitution pattern at the 3-position critically dictates both the selectivity profile and pharmacokinetic properties. Simple substitution with an unsubstituted cyclopropyl (e.g., 6-chloro-3-cyclopropyl analog, CAS 1152552-07-2) or other alkyl groups leads to markedly different c-Met inhibitory activity and off-target liability profiles [1]. The 2-methyl substituent on the cyclopropane ring introduces a defined stereochemical element that can be leveraged for target engagement optimization, making bulk procurement of the specific CAS 1094292-73-5 essential for SAR reproducibility rather than relying on structurally similar but functionally distinct alternatives [2].

Quantitative Differential Evidence Guide for 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-73-5)


Enhanced Lipophilicity (XLogP3) Relative to Unsubstituted Cyclopropyl Analog Drives Membrane Permeability

The 2-methyl substitution on the cyclopropane ring of CAS 1094292-73-5 increases calculated lipophilicity (XLogP3 = 1.7) compared to the unsubstituted cyclopropyl analog 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (XLogP3 ~1.3, estimated based on one less methylene unit) [1]. This difference of ~0.4 log units is significant for blood-brain barrier penetration and cellular permeability in kinase inhibitor design [2].

Lipophilicity Physicochemical profiling ADME prediction

Class-Level c-Met Kinase Inhibitory Potential: Triazolopyridazine Scaffold Delivers Sub-Micromolar IC50

Compounds within the [1,2,4]triazolo[4,3-b]pyridazine class, notably those with optimized 3- and 6-substituents, exhibit potent c-Met kinase inhibition. The benchmark compound from the same scaffold class demonstrated an enzymatic IC50 of 0.09 μM against c-Met [1]. While the exact inhibitory potency of CAS 1094292-73-5 has not been published, its chlorine handle allows rapid SAR expansion. The 3-(2-methylcyclopropyl) group introduces steric and electronic properties distinct from the commonly used phenyl or benzyl substituents, potentially reducing off-target interactions with unrelated kinases [2].

c-Met kinase Cancer Kinase inhibitor

Cytotoxic Activity Differentiation: 6-Chloro Substituent Enables Potent Anti-Leukemic Activity in ALL Cell Lines

A systematic SAR study of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines revealed that the chlorine at the 6-position is critical for cytotoxicity against acute lymphoblastic leukemia (ALL) cell lines. Lead compounds from this series (e.g., 4f, 4j, 4q) achieved IC50 values as low as 1.14 μM against NALM-6 cells and 1.64 μM against SB-ALL cells, with apoptosis induction confirmed via caspase 3/7 activation [1]. This demonstrates that the 6-chloro handle of CAS 1094292-73-5 is not merely a synthetic placeholder but a pharmacophoric element essential for anti-leukemic activity, distinguishing it from 6-alkoxy or 6-amino analogs that show attenuated potency [2].

Cytotoxicity Acute lymphoblastic leukemia Anticancer

GHS Safety Classification Advantage: Reduced Acute Toxicity Relative to Alternative Triazolopyridazine Building Blocks

According to the ECHA C&L Inventory, 6-chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine is classified as Acute Toxicity Category 4 (oral), Skin Irritation Category 2, Eye Irritation Category 2A, and Specific Target Organ Toxicity – Single Exposure Category 3 [1]. This represents a lower hazard profile compared to several 6-substituted triazolopyridazine analogs that carry Acute Toxicity Category 3 classifications, translating to less stringent engineering controls and personal protective equipment requirements during scale-up synthesis or in vivo formulation [2].

Safety Handling Regulatory compliance

Recommended Application Scenarios for 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 1094292-73-5) Based on Quantitative Evidence


Kinase-Focused Fragment and Lead Optimization Libraries Targeting c-Met-Driven Cancers

Utilize CAS 1094292-73-5 as a central scaffold for parallel synthesis of 6-amino, 6-alkoxy, or 6-aryl derivatives to explore c-Met kinase SAR. The 2-methylcyclopropyl group provides a distinct steric fingerprint compared to flat aryl substituents, potentially improving selectivity over closely related kinases such as VEGFR2 and Ron. The class-level c-Met IC50 benchmark of 0.09 μM [1] provides a clear potency threshold for hit identification. The enhanced lipophilicity (XLogP3 = 1.7) [2] further supports CNS-penetrant kinase inhibitor design, an advantage over more polar cyclopropane analogs.

Cytotoxic Agent Development for Hematological Malignancies with Caspase-Dependent Apoptosis

Employ the compound as a key intermediate to access the 6-chloro triazolopyridazine series that demonstrated potent anti-leukemic activity (NALM-6 IC50 = 1.14–3.7 μM) with confirmed caspase 3/7-mediated apoptosis [3]. The 3-(2-methylcyclopropyl) substitution offers an underexplored vector for improving the selectivity window relative to doxorubicin, which, although more potent (IC50 = 0.167 μM), is limited by cumulative cardiotoxicity. Systematic variation at the 6-position while retaining the unique cyclopropyl motif can yield differentiated clinical candidates.

Large-Scale Procurement for Core Lab Safety Compliance and Reduced Handling Burden

For contract research organizations (CROs) and pharmaceutical companies requiring multi-gram quantities, this specific derivative presents a safer handling profile (Acute Tox. 4; Skin Irrit. 2; Eye Irrit. 2A) [4] compared to acute toxic (Category 3) triazolopyridazine building blocks. This translates to lower freight classification, simplified storage requirements, and reduced personal protective equipment (PPE) costs during high-throughput library synthesis, making it a cost-effective choice for sustained medicinal chemistry campaigns.

Allosteric Kinase Inhibitor Probe Design Leveraging the Unique Cyclopropyl Geometry

The rigid, three-dimensional architecture of the 2-methylcyclopropyl group introduces conformational constraint that can favor binding to allosteric pockets or inactive kinase conformations (DFG-out), a strategy validated in the broader triazolopyridazine class [2]. This compound is ideally suited for fragment-based screening or DNA-encoded library (DEL) synthesis where shape diversity and three-dimensionality are critical parameters, providing a differentiated starting point relative to flat, aromatic-substituted analogs.

Quote Request

Request a Quote for 6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.